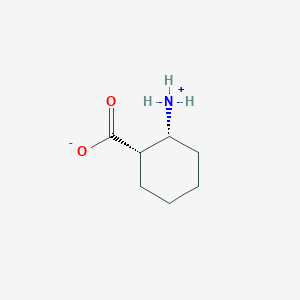![molecular formula C6H7N3O B062185 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one CAS No. 183202-37-1](/img/structure/B62185.png)
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide under acidic or basic conditions to form the fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolo[2,3-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications .
科学研究应用
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), thereby influencing necroptosis pathways .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another fused heterocyclic compound with potential biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors (FGFRs).
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Evaluated as an ATR kinase inhibitor.
Uniqueness
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is unique due to its specific ring structure and the versatility it offers in chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZKFQHFNGHTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
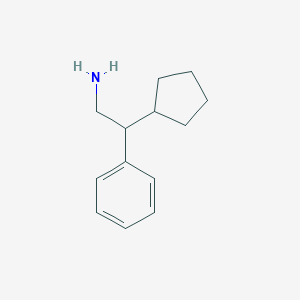
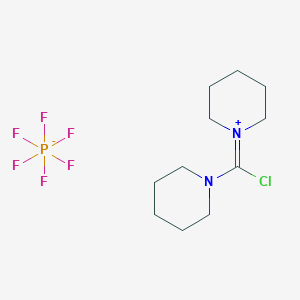
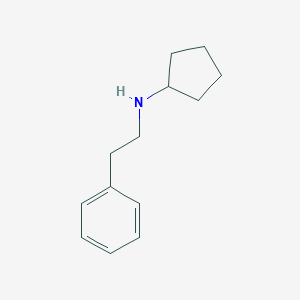
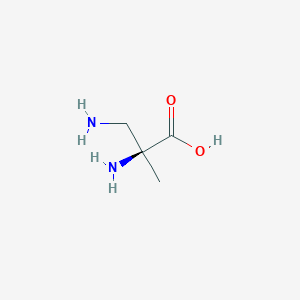

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
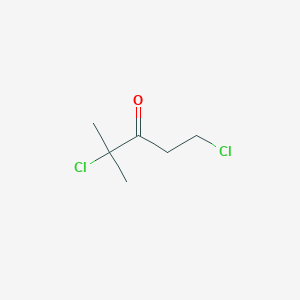

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
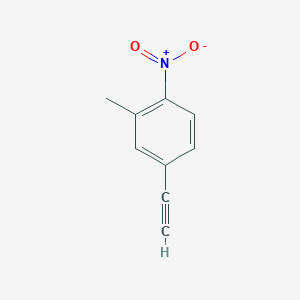
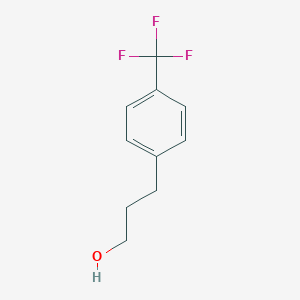
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

